molecular formula C12H13N B12880101 1-(4-Methylbenzyl)-1h-pyrrole CAS No. 94054-40-7

1-(4-Methylbenzyl)-1h-pyrrole

Cat. No.: B12880101
CAS No.: 94054-40-7
M. Wt: 171.24 g/mol
InChI Key: BKMDGFGFVPFAEA-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1h-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)-1h-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-1h-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methylbenzyl)-1h-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-1h-pyrrole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylbenzyl)-1h-pyrrole is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .

Properties

CAS No.

94054-40-7

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]pyrrole

InChI

InChI=1S/C12H13N/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13/h2-9H,10H2,1H3

InChI Key

BKMDGFGFVPFAEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C2

Origin of Product

United States

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